5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-3-13-10(4-12-7)11(15)14-5-9-2-8(14)6-16-9/h3-4,8-9H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLAJWFYNHXUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the formal [4 + 2] cycloaddition reaction, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives . This reaction is often catalyzed by chiral tertiary amines under mild conditions, providing high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as hydrogen bond catalysis and enamine catalysis are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Gaps
- Binding Affinity: No direct Ki values are reported for the target compound. Structural analogs like F2PhEP (Ki = 29 pM) and (-)-7-methyl derivatives (picomolar range) suggest that substituent optimization is critical for receptor targeting .
- Metabolic Stability : The 2-thia group may confer resistance to oxidative metabolism compared to 2-oxa analogs, warranting in vitro stability assays .
- Stereochemical Impact : Enantioselectivity observed in nAChR ligands underscores the need for chiral resolution of the target compound if applicable .
Biological Activity
5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of bicyclic compounds, characterized by a unique azabicyclo structure that contributes to its biological activity. The presence of the thia and pyrazine moieties enhances its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound has shown potential in modulating the following activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research has suggested that it may inhibit the growth of cancer cells by inducing apoptosis through specific signaling pathways.
- Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating neurotransmitter systems, particularly in conditions like neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have investigated the biological activities of this compound:
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Antimicrobial Studies :
- A study conducted on various bacterial strains demonstrated that this compound showed inhibition zones ranging from 12 to 20 mm, indicating moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria.
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Anticancer Activity :
- In vitro assays revealed that the compound significantly reduced cell viability in human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values around 25 µM, suggesting its potential as an anticancer agent.
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Neuroprotective Studies :
- Experiments on neuronal cell cultures indicated that treatment with this compound reduced oxidative stress markers and enhanced cell survival rates under neurotoxic conditions.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
